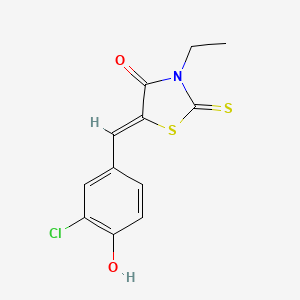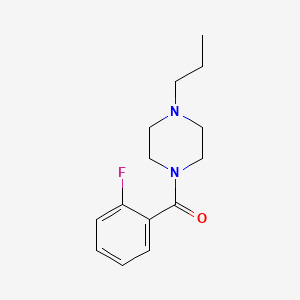![molecular formula C15H21NO4 B4964356 4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine](/img/structure/B4964356.png)
4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine, commonly known as DMPM, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. DMPM belongs to the class of morpholine derivatives and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of DMPM is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. DMPM has been shown to reduce the expression of pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DMPM has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, DMPM has been shown to induce apoptosis in cancer cells and inhibit tumor growth. DMPM has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPM has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, DMPM has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of DMPM is that its mechanism of action is not fully understood, which may limit its potential use in certain research areas.
Direcciones Futuras
There are several future directions for research on DMPM. One potential area of research is the development of DMPM analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of DMPM and its potential use in treating various diseases. Finally, more studies are needed to determine the safety and efficacy of DMPM in humans.
Conclusion:
In conclusion, DMPM is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. It is synthesized through a specific method and has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. DMPM has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its mechanism of action is not fully understood, which may limit its potential use in certain research areas. There are several future directions for research on DMPM, including the development of analogs with improved pharmacological properties and further studies to determine its safety and efficacy in humans.
Métodos De Síntesis
DMPM is synthesized through a specific method that involves the reaction of morpholine with 3-(3,4-dimethoxyphenyl)propanoyl chloride in the presence of a base. The reaction results in the formation of DMPM, which is then purified through various techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DMPM has gained significant attention in scientific research due to its potential in various fields. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. DMPM has been shown to inhibit the expression of pro-inflammatory cytokines and reduce pain in animal models. Additionally, DMPM has been studied for its potential in treating various types of cancer, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-18-13-5-3-12(11-14(13)19-2)4-6-15(17)16-7-9-20-10-8-16/h3,5,11H,4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITBOSPIAOKUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-1-(morpholin-4-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4964279.png)

![{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B4964290.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4964294.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol](/img/structure/B4964296.png)

![methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4964307.png)
![4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4964311.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4964313.png)

![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4964361.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4964367.png)
![2-cyano-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-propenethioamide](/img/structure/B4964372.png)